
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. The presence of the 3,4-dimethoxyphenyl and 1,2,4-oxadiazol groups suggest that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. Its reactivity would likely be influenced by the presence of the oxadiazol and quinazoline groups .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound is related to quinazoline-2,4(1H,3H)-diones, which are synthesized through various methods, including the use of cesium carbonate for efficient synthesis from 2-aminobenzonitriles with carbon dioxide (Patil, Tambade, Jagtap, & Bhanage, 2008). This process highlights the versatility of quinazoline derivatives in drug synthesis.
- Another approach involves solvent-free synthesis under carbon dioxide and a catalytic amount of DBU or DBN, achieving high yields of quinazoline derivatives like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007). This method is aligned with sustainable chemistry principles.
Potential Pharmaceutical Applications
- The structure of quinazoline-2,4(1H,3H)-diones has been explored for pharmaceutical applications, indicating the potential of such compounds in drug development. For example, derivatives of quinazoline have shown significant antitumor activity, with specific analogues demonstrating broad-spectrum antitumor effects that are more potent than standard treatments (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
- Quinazoline derivatives containing the 1,3,4-oxadiazole scaffold have been synthesized and tested for their inhibitory activities against various cancer cell lines. Compound 4j, a 4-alkoxyquinazoline derivative, exhibited potent inhibitory activity and outperformed the control drug Tivozanib in tumor growth inhibition assays (Qiao, Yin, Shen, Wang, Sha, Wu, Lu, Xu, Zhang, & Hailiang, 2015).
Mecanismo De Acción
Target of Action
The compound “1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione” could potentially interact with various biological targets due to the presence of the 3,4-dimethoxyphenyl and quinazoline moieties, which are common structural features in many bioactive compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a propylquinazoline-2,4(1H,3H)-dione with a 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl group.", "Starting Materials": [ "Propylquinazoline-2,4(1H,3H)-dione", "3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)" ], "Reaction": [ "The 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol is converted to the corresponding mesylate using methanesulfonyl chloride and triethylamine in chloroform.", "The mesylate is then reacted with propylquinazoline-2,4(1H,3H)-dione in the presence of DCC and DMAP in chloroform to form the desired product.", "The reaction mixture is then filtered and the solvent is evaporated to obtain the crude product.", "The crude product is purified by column chromatography using a mixture of methanol and diethyl ether as the eluent.", "The purified product is then treated with a solution of NaHCO3 in methanol to remove any remaining acid impurities.", "The product is then washed with water and dried.", "The final product is obtained by recrystallization from methanol.", "The purity of the final product is confirmed by NMR and mass spectrometry.", "The yield of the final product is calculated and recorded." ] } | |
Número CAS |
2320726-19-8 |
Nombre del producto |
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C22H22N4O5 |
Peso molecular |
422.441 |
Nombre IUPAC |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C22H22N4O5/c1-4-11-25-21(27)15-7-5-6-8-16(15)26(22(25)28)13-19-23-20(24-31-19)14-9-10-17(29-2)18(12-14)30-3/h5-10,12H,4,11,13H2,1-3H3 |
Clave InChI |
CJKWTSQGESPXPN-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



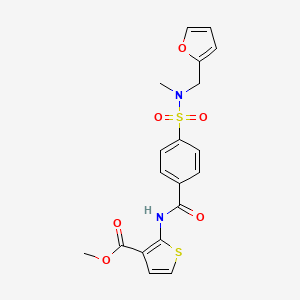
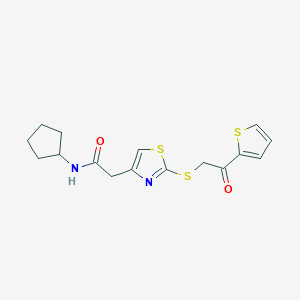


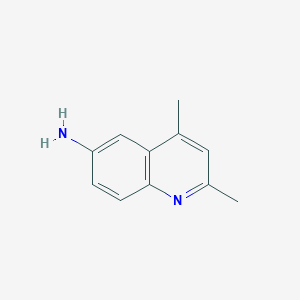
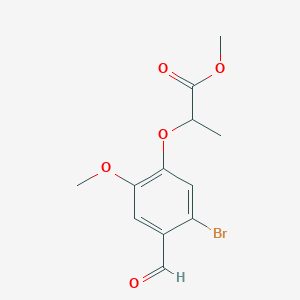
![4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2366647.png)
![N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2366648.png)

![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)
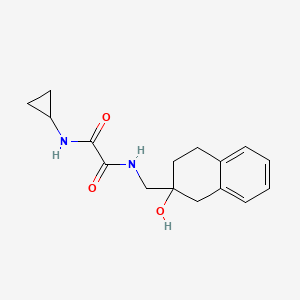


![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2366656.png)